Field: Crystallography
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is used in the study of crystal and molecular structures of carbonyl 2-substituted pyrroles.
Field: Proteomics
Application Summary: “2-Chloro-1-(1H-pyrrol-2-yl)ethanone” is a pyrrole compound used for proteomics research.
Field: Organic Chemistry
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of pyrrolo[1,2-a]quinoxalines.
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of 1,3-diazole derivatives.
Field: Safety and Handling
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is a chemical compound that requires proper safety and handling procedures.
2-Chloro-1-(1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula and a molecular weight of 143.57 g/mol. It features a chloro group attached to the second carbon of an ethanone moiety, which is also linked to a pyrrole ring at the first position. This compound is notable for its unique structure that combines both a heterocyclic aromatic system and a carbonyl group, making it a significant subject of study in organic chemistry and medicinal research .
Common reagents and conditions for these reactions include:
Research indicates that 2-chloro-1-(1H-pyrrol-2-yl)ethanone exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with biological macromolecules in significant ways. The mechanism of action likely involves its electrophilic carbonyl group and nucleophilic chlorine atom, which facilitate various chemical transformations that could impact cellular functions .
The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. A common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride under reflux conditions. This synthetic route is adaptable for larger-scale production, which may involve continuous flow processes to enhance efficiency and yield while ensuring safety and environmental controls .
This compound serves several important applications:
Studies on the interactions of 2-chloro-1-(1H-pyrrol-2-yl)ethanone with biomolecules are ongoing. The compound's reactivity due to its electrophilic nature suggests that it may form covalent bonds with proteins or nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with 2-chloro-1-(1H-pyrrol-2-yl)ethanone:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | Contains a methyl group on the pyrrole ring | Additional methyl substitution alters reactivity |
1-(1-methyl-1H-pyrrol-2-yl)ethanone | Lacks the chloro group | Focuses on methyl-substituted pyrrole derivatives |
2-Bromo-1-(1H-pyrrol-2-yl)ethanone | Contains a bromo group instead of chloro | Different halogen alters reactivity and properties |
2-Chloro-1-(2-pyrrolyl)ethanone | Different substitution on the pyrrole ring | Varies in electronic properties due to substitution |
2-Chloroacetophenone | Aromatic ketone without pyrrole | Represents a different class of compounds |
The uniqueness of 2-chloro-1-(1H-pyrrol-2-yl)ethanone lies in its specific substitution pattern on the pyrrole ring combined with the presence of a chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .